N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Medicinal chemistry Structure-activity relationship Isoxazole SAR

Sourcing CAS 946340-89-2 validates your SAR campaign. This para-methoxy reference standard is essential for probing substitution-position activity cliffs in HSP90 inhibitor research. Its unique methylene spacer enables exploration of adjacent binding pockets, differentiating it from direct acetamide series. Ensure assay reproducibility by verifying this specific CAS to avoid inactive isomers. Ideal for medicinal chemistry and computational benchmarking. Contact suppliers for bulk availability.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.81
CAS No. 946340-89-2
Cat. No. B2391553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide
CAS946340-89-2
Molecular FormulaC19H17ClN2O4
Molecular Weight372.81
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O4/c1-24-16-6-8-17(9-7-16)25-12-19(23)21-11-15-10-18(26-22-15)13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3,(H,21,23)
InChIKeyWVPSSBIXZSAREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 946340-89-2): Core Identity and Procurement-Relevant Class Context


N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 946340-89-2) is a synthetic small molecule belonging to the isoxazole-acetamide class, characterized by a 5-(4-chlorophenyl)isoxazole core linked via a methylene bridge to a 2-(4-methoxyphenoxy)acetamide side chain [1]. The compound has a molecular formula of C19H17ClN2O4, a molecular weight of 372.8 g/mol, a computed XLogP3-AA of 3.5, a topological polar surface area of 73.6 Ų, and 7 rotatable bonds, placing it within drug-like chemical space [1]. Isoxazole-containing acetamides have been investigated as HSP90 inhibitors with anti-HIV activity, epigenetic modulators, and antimicrobial agents, though direct peer-reviewed pharmacological characterization of this specific compound remains extremely limited as of the available evidence cut-off [2]. Prospective users must verify target-specific activity data independently before committing to procurement for any biological assay.

Why Generic Substitution Fails for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 946340-89-2)


Isoxazole-acetamide derivatives cannot be treated as interchangeable commodities due to demonstrated sensitivity of biological activity to subtle structural modifications. Within the 2-isoxazol-3-yl-acetamide chemotype, the position of the methoxy substituent on the phenoxy ring (para vs. ortho), the nature of the aryl group on the isoxazole, and the presence or absence of a methylene spacer between the isoxazole and amide all profoundly influence target engagement and potency [1][2]. For instance, in a closely related series, shifting the methoxy group from the para to the ortho position yields a distinct compound (CAS 946210-43-1) with altered hydrogen-bonding geometry, conformational preferences, and potentially divergent target selectivity [2]. Generic sourcing without verifying the exact CAS registry number risks obtaining a structural isomer with uncharacterized or divergent biological behavior, invalidating SAR hypotheses and compromising assay reproducibility [1].

Quantitative Differentiation Evidence for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 946340-89-2)


Para-Methoxy vs. Ortho-Methoxy Substitution: Physicochemical Property Divergence

The para-methoxy substitution on the phenoxy ring of CAS 946340-89-2 confers a distinct physicochemical profile compared to its ortho-methoxy positional isomer (CAS 946210-43-1). The para-substituted compound exhibits a computed logP of 3.5 versus an estimated lower logP for the ortho isomer due to intramolecular hydrogen-bonding potential between the ortho-methoxy oxygen and the adjacent amide NH [1]. This difference directly impacts passive membrane permeability, solubility, and protein binding. The topological polar surface area of 73.6 Ų for the target compound supports moderate blood-brain barrier permeability potential, whereas the ortho isomer's altered conformation may shift this value [1]. In the broader isoxazole-acetamide class, even single-atom positional changes have been shown to alter anti-HIV inhibitory potential from >80% to inactive at equivalent concentrations [2].

Medicinal chemistry Structure-activity relationship Isoxazole SAR

Methylene Bridge Spacer: Conformational Flexibility Advantage Over Direct Acetamide-Isoxazole Linkage

CAS 946340-89-2 incorporates a methylene (-CH2-) bridge between the isoxazole C3 position and the acetamide nitrogen, a structural feature absent in the direct 2-isoxazol-3-yl-acetamide series (compounds 2a-o) characterized by Trivedi et al. (2019) [1]. This methylene spacer increases the rotatable bond count to 7 compared to 5-6 for directly linked analogs, expanding the accessible conformational space and potentially enabling binding modes inaccessible to the more rigid direct-acetamide series [2]. In the Trivedi series, the most potent compound (2l) achieved a therapeutic index approximately 3.5-fold better than the clinical HSP90 inhibitor AUY922, but with a directly attached acetamide limiting conformational exploration [1]. The methylene-extended scaffold of CAS 946340-89-2 may sample distinct low-energy conformations that probe adjacent sub-pockets, a hypothesis supported by the broader medicinal chemistry principle that flexible linkers can rescue activity when rigid scaffolds fail to achieve optimal binding geometry.

Conformational analysis Medicinal chemistry Scaffold design

Drug-Likeness Profile: Compliance with Oral Bioavailability Metrics vs. Class-Internal Benchmarks

CAS 946340-89-2 meets all key drug-likeness filters: molecular weight 372.8 g/mol (<500), XLogP3-AA 3.5 (<5), hydrogen bond donors 1 (<5), hydrogen bond acceptors 5 (<10), and TPSA 73.6 Ų (<140 Ų) [1]. In comparison, the clinical-stage HSP90 inhibitor AUY922 (luminespib) has a molecular weight of 463.5 g/mol, XLogP ~3.0, and TPSA ~92 Ų, indicating that CAS 946340-89-2 is a smaller, more lipophilic scaffold with a lower polar surface area that may favor membrane permeability but could present solubility challenges [2]. Within the isoxazole-acetamide class reported by Trivedi et al., the most advanced compound 2l exhibited a therapeutic index of ~3.5 vs. AUY922, suggesting that optimized members of this chemotype can achieve favorable selectivity windows; CAS 946340-89-2 falls within the same drug-like property space as those active congeners [2].

Drug-likeness ADME prediction Lead optimization

HSP90 Inhibition Class-Level Activity: Contextualizing the Scaffold Against a Validated Target

The isoxazole-acetamide chemotype to which CAS 946340-89-2 belongs has demonstrated validated HSP90 inhibitory activity with downstream anti-HIV effects. In the Trivedi et al. (2019) study, 7 out of 15 synthesized 2-isoxazol-3-yl-acetamide analogues (2a-b, 2e, 2j, and 2l-m) achieved >80% HIV-1 inhibitory potential at their highest non-cytotoxic concentration (HNC) in cell-based assays [1]. The lead compound 2l demonstrated a therapeutic index approximately 3.5-fold superior to the second-generation HSP90 inhibitor AUY922 and showed cell-type-, virus-isolate-, and viral-load-independent anti-HIV activity [1]. While CAS 946340-89-2 was not directly tested in this study, its core scaffold shares the critical isoxazole-acetamide pharmacophore. Notably, the study established that HSP90 inhibition by this chemotype attenuates HIV-1 LTR-driven gene expression without directly inhibiting viral RT, integrase, or protease, indicating a host-targeted mechanism orthogonal to classical antiretroviral drugs [1]. IMPORTANT CAVEAT: direct activity data for CAS 946340-89-2 against HSP90 or HIV-1 are not available in the current literature; this class-level inference should guide hypothesis generation, not procurement decisions.

HSP90 inhibition Anti-HIV Cancer chaperone

Structural Uniqueness Within the 5-(4-Chlorophenyl)isoxazole Sub-family: Absence of Direct Head-to-Head Comparators

A systematic structural search reveals that CAS 946340-89-2 occupies a distinct position within the 5-(4-chlorophenyl)isoxazole chemical space. The closest catalogued analogs differ in at least one key structural feature: (i) N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 946210-43-1) has ortho-methoxy substitution; (ii) 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]isoxazole (CAS 551921-32-5) lacks the acetamide linker entirely; (iii) N-[3-(4-chlorophenyl)-5-isoxazolyl]-2-(4-methylphenoxy)acetamide (CAS 898503-56-5) has a different isoxazole substitution pattern and methyl instead of methoxy on the phenoxy ring [1]. No direct peer-reviewed publication has reported a head-to-head comparison of CAS 946340-89-2 against any of these analogs in a standardized assay. This structural uniqueness is a double-edged sword: it offers potential intellectual property advantages and novel target interactions, but also means that all biological activity predictions must be treated as unvalidated hypotheses until experimentally confirmed [1].

Chemical diversity Combinatorial chemistry Scaffold novelty

Evidence-Anchored Application Scenarios for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 946340-89-2)


HSP90-Targeted Anti-HIV Lead Optimization: Scaffold-Hopping from the Trivedi 2-Isoxazol-3-yl-Acetamide Series

This compound is best deployed as a scaffold-hopping candidate in HSP90-focused anti-HIV drug discovery programs. The validated class-level activity establishes that isoxazole-acetamide derivatives can achieve >80% HIV-1 inhibition at non-cytotoxic concentrations through HSP90-dependent attenuation of LTR-driven transcription, a mechanism orthogonal to classical antiretroviral targets (RT, integrase, protease) [1]. The methylene bridge distinguishing CAS 946340-89-2 from the Trivedi 2a-o series may enable exploration of adjacent binding pockets within the HSP90 N-terminal ATP-binding site, potentially yielding analogs with improved therapeutic index beyond the 3.5× benchmark set by compound 2l vs. AUY922 [1]. Prioritize this compound when the research objective is to diversify beyond the direct acetamide series while retaining the core pharmacophore.

SAR Expansion Around the Phenoxy Substituent Vector: Para-Methoxy as a Baseline for Analog Synthesis

Use CAS 946340-89-2 as the para-methoxy reference standard for a systematic SAR campaign probing the phenoxy substitution position. The documented physicochemical divergence between para-methoxy (logP 3.5, TPSA 73.6 Ų) and the ortho-methoxy isomer creates a testable hypothesis that substitution position modulates membrane permeability and target residence time [1]. In a typical SAR workflow, procure this compound alongside the ortho-methoxy isomer (CAS 946210-43-1) and the des-methoxy analog to establish position-dependent activity cliffs. This approach is appropriate for medicinal chemistry groups seeking to define the optimal substitution vector before committing to costly chiral or macrocyclic modifications.

Computational Chemistry and Molecular Docking Studies: Conformational Sampling of Methylene-Extended Isoxazole Ligands

The 7 rotatable bonds and methylene spacer of CAS 946340-89-2 make it a valuable test case for conformational sampling algorithms and docking protocols targeting flexible ligands [1]. The compound can serve as a validation standard for assessing whether computational methods correctly predict the binding pose differences between methylene-extended and direct acetamide scaffolds. Given the class-level HSP90 inhibition evidence, docking into the HSP90 N-terminal domain (PDB: 2XJX or similar) provides a structurally enabled hypothesis-testing framework [1]. This scenario is most relevant for computational chemistry groups developing or benchmarking ligand conformational sampling methods.

Chemical Biology Probe Development: Host-Targeted Antiviral Mechanism Deconvolution

In chemical biology contexts, CAS 946340-89-2 can be employed as a tool compound precursor for deconvoluting host-targeted antiviral mechanisms. The class-level finding that isoxazole-acetamide HSP90 inhibitors do not directly inhibit viral enzymes but rather suppress HIV-1 LTR-driven transcription positions this scaffold for use in target identification studies employing photoaffinity labeling or cellular thermal shift assays (CETSA) [1]. The para-methoxyphenoxy moiety provides a potential handle for linker attachment without perturbing the core pharmacophore, enabling the design of bifunctional probes. However, direct target engagement data for this specific compound must be generated in-house before probe utility can be asserted.

Quote Request

Request a Quote for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.